molecular formula C9H14N2O2S B2635635 Methyl 2-amino-5-isobutylthiazole-4-carboxylate CAS No. 864437-22-9

Methyl 2-amino-5-isobutylthiazole-4-carboxylate

Cat. No.: B2635635
CAS No.: 864437-22-9
M. Wt: 214.28
InChI Key: ITSRZQHYKKOAEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-amino-5-isobutylthiazole-4-carboxylate is a chemical compound with the molecular formula C9H14N2O2S It is a thiazole derivative, which means it contains a five-membered ring structure with both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-5-isobutylthiazole-4-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor molecule containing an amino group and a carboxylate ester group. The reaction conditions often include the use of a base to facilitate the cyclization process and the application of heat to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are designed to maximize yield and purity while minimizing production costs. The use of automated reactors and precise control of reaction parameters are essential for efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5-isobutylthiazole-4-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted thiazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiazole derivatives.

Scientific Research Applications

Methyl 2-amino-5-isobutylthiazole-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-amino-5-isobutylthiazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-5-isobutyloxazole-4-carboxylate: A similar compound with an oxazole ring instead of a thiazole ring.

    Methyl 2-amino-5-isobutyl-1,3-thiazole-4-carboxylate: Another thiazole derivative with slight structural variations.

Uniqueness

Methyl 2-amino-5-isobutylthiazole-4-carboxylate is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 2-amino-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S/c1-5(2)4-6-7(8(12)13-3)11-9(10)14-6/h5H,4H2,1-3H3,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITSRZQHYKKOAEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=C(N=C(S1)N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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